Methyl 5-amino-2-bromophenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-2-bromophenylacetate is an organic compound with the molecular formula C9H10BrNO2 and a molar mass of 244.09 g/mol It is a derivative of phenylacetate, featuring an amino group at the 5-position and a bromine atom at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-bromophenylacetate can be synthesized through several methodsThe reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure selective bromination at the 2-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-bromophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 5-amino-2-bromophenylacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Material Science: It can be used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-bromophenylacetate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific interactions with biological molecules, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-2-chlorophenylacetate
- Methyl 5-amino-2-fluorophenylacetate
- Methyl 5-amino-2-iodophenylacetate
Uniqueness
Methyl 5-amino-2-bromophenylacetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 5-amino-2-bromophenylacetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula C9H10BrNO2, features a bromine atom and an amino group attached to a phenylacetate structure. These functional groups are crucial for its biological activity, as they allow for interactions with various biological targets.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications.
2. Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines at nanomolar concentrations. The effectiveness of this compound against resistant cancer cell lines highlights its potential as a novel chemotherapeutic agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with cellular components, while the bromine atom may participate in halogen bonding, enhancing the compound's ability to modulate biochemical pathways .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Cytotoxicity | IC50 values ranging from 5 to 10 nM |
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted on human prostate (DU145) and leukemic (K562) cancer cell lines, this compound exhibited potent cytotoxicity. The compound's structure-activity relationship (SAR) analysis revealed that modifications to the amino and bromo groups significantly influenced its effectiveness, with optimal configurations yielding enhanced anticancer properties .
Case Study 2: Antimicrobial Testing
A series of tests against common pathogenic bacteria demonstrated that this compound could effectively inhibit bacterial growth at low concentrations. This finding supports its potential development into a new class of antimicrobial agents.
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 2-(5-amino-2-bromophenyl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5,11H2,1H3 |
InChI Key |
LKBSRLIAWJXNBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.